molecular formula C21H24N2O3 B2855987 2-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl}-1,3-benzoxazole CAS No. 2327464-19-5

2-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl}-1,3-benzoxazole

Cat. No.: B2855987
CAS No.: 2327464-19-5
M. Wt: 352.434
InChI Key: PWAXUWJQCWBRSY-UHFFFAOYSA-N
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Description

2-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine moiety

Preparation Methods

The synthesis of 2-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzoxazole ring followed by the introduction of the piperidine moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar compounds to 2-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl}-1,3-benzoxazole include other benzoxazole derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-24-17-10-15(11-18(12-17)25-2)13-23-9-5-6-16(14-23)21-22-19-7-3-4-8-20(19)26-21/h3-4,7-8,10-12,16H,5-6,9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAXUWJQCWBRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCCC(C2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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